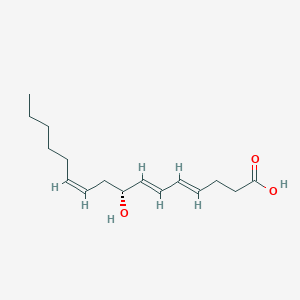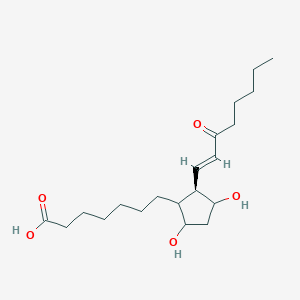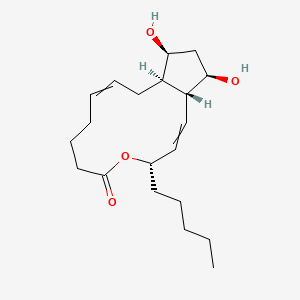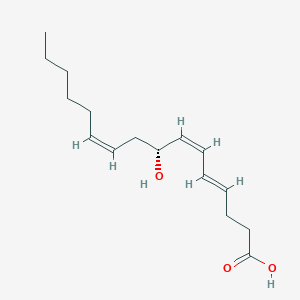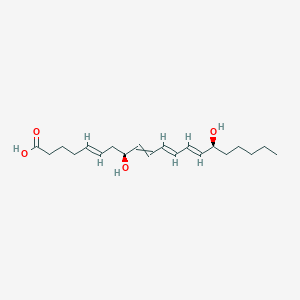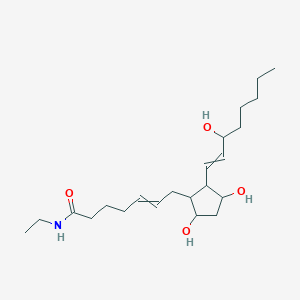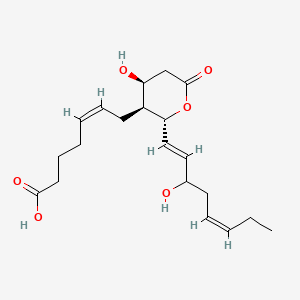
11-Dehydrothromboxane B3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Dehydrothromboxane B3 is a urinary metabolite of Thromboxane A3, which is derived from eicosapentaenoic acid. It is a significant compound in lipid biochemistry and is involved in various physiological processes. The compound has the molecular formula C20H30O6 and a molecular weight of 366.5 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Dehydrothromboxane B3 typically involves the oxidation of Thromboxane B3. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is carried out at controlled temperatures to ensure the selective oxidation of the hydroxyl group to a ketone .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring high purity and yield through careful control of reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
11-Dehydrothromboxane B3 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized metabolites.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at the double bonds or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced metabolites of this compound, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
11-Dehydrothromboxane B3 is used extensively in scientific research, particularly in the fields of:
Chemistry: As a model compound for studying lipid oxidation and reduction reactions.
Biology: To investigate the metabolic pathways of eicosanoids and their role in physiological processes.
Medicine: As a biomarker for assessing the intake of eicosapentaenoic acid and the metabolic activity of Thromboxane A3.
Industry: Limited industrial applications, primarily focused on research and development
Wirkmechanismus
11-Dehydrothromboxane B3 exerts its effects through its role as a metabolite of Thromboxane A3. It is involved in the regulation of platelet aggregation and vascular tone. The compound acts on specific receptors in platelets and vascular smooth muscle cells, leading to the modulation of intracellular signaling pathways that control these physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thromboxane B3: The precursor of 11-Dehydrothromboxane B3, involved in similar physiological processes.
11-Dehydro-2,3-dinorthromboxane B3: Another metabolite of Thromboxane A3, with similar biological activities
Uniqueness
This compound is unique due to its specific role as a urinary metabolite of Thromboxane A3, providing insights into the metabolic pathways of eicosanoids and serving as a biomarker for dietary intake of eicosapentaenoic acid .
Eigenschaften
CAS-Nummer |
129228-55-3 |
|---|---|
Molekularformel |
C20H30O6 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3-,7-4-,13-12+/t15?,16-,17-,18+/m0/s1 |
InChI-Schlüssel |
OAHMLWQISGEXBB-RLPQVOTCSA-N |
Isomerische SMILES |
CC/C=C\CC(/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)O)O |
Kanonische SMILES |
CCC=CCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


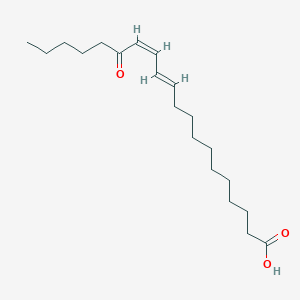
![(5Z)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B10767782.png)
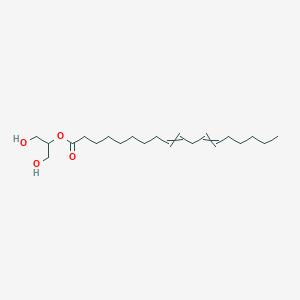
![4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B10767794.png)
